Sulphur Brown 10
Description
Properties
CAS No. |
1326-51-8 |
|---|---|
Molecular Formula |
C7H6F3N3O2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanistic Elucidation of Sulphur Brown 10
Classical and Contemporary Synthesis Routes for Sulphur Brown 10
The production of this compound, like other sulfur dyes, is centered around the chemical incorporation of sulfur into aromatic organic molecules. This is primarily achieved through thionation and sulfurization reactions.
Thionisation and Sulphurisation Processes
Thionation and sulfurization are the cornerstone reactions in the synthesis of sulfur dyes, including this compound. atamanchemicals.comgoogle.com These processes involve the reaction of organic intermediates, typically containing amino or nitro groups, with a source of sulfur, such as elemental sulfur or sodium polysulfide. atamanchemicals.comgoogle.com The reactions are generally carried out at elevated temperatures, often by refluxing the reactants in a suitable medium like water or lower alcohols, or through a sintering process. google.com The key transformation is the introduction of sulfur linkages, such as sulfide (B99878) (–S–), disulfide (–S–S–), and polysulfide (–S_n–) bridges, into the molecular structure, forming complex heterocyclic systems like thiazoles, thiazone, and thianthrene (B1682798). atamanchemicals.com The exact chemical structure of many sulfur dyes, including this compound, is often not precisely known due to the complexity of these reactions, which yield a mixture of polymeric molecules. slideshare.net
Role of Organic Precursors (e.g., 4-Methylbenzene-1,3-diamine) in this compound Synthesis
The specific shade and properties of a sulfur dye are determined by the choice of organic precursors. For this compound, a key starting material is 4-methylbenzene-1,3-diamine. smolecule.comdyestuffintermediates.com This aromatic diamine serves as the backbone for the dye molecule. atamanchemicals.com The synthesis typically begins with the calcination of 4-methylbenzene-1,3-diamine with sulfur. smolecule.com The amino groups on the benzene (B151609) ring are reactive sites for the thionation process, leading to the formation of the complex sulfur-containing chromophore responsible for the brown color. Other aromatic compounds containing nitro and amino groups can also be used as intermediates in the synthesis of various sulfur dyes. atamanchemicals.com
Conditions and Parameters Influencing this compound Formation (e.g., temperature, time, catalysts)
The formation of this compound is highly dependent on specific reaction conditions. Key parameters that are carefully controlled during synthesis include temperature, reaction time, and the use of certain reagents that can act as catalysts or promoters.
The initial thionation of 4-methylbenzene-1,3-diamine with sulfur is typically conducted at high temperatures, ranging from 210°C to 250°C, for an extended period, often around 15 hours. smolecule.com Following this, the reaction product is dissolved in a solution of sodium sulfide and sodium hydroxide. smolecule.com Further heating to approximately 240°C for several hours, followed by an increase to 250°C, is necessary to drive the reaction to completion and remove moisture. smolecule.com The use of salts like sodium chloride can facilitate the deposition of the dye from the solution. google.com The ratio of sulfur to the organic precursor and the concentration of the alkaline medium are also critical factors that influence the final product. google.com
Below is an interactive data table summarizing the typical reaction conditions for the synthesis of this compound:
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value/Range | Role |
|---|---|---|
| Starting Material | 4-Methylbenzene-1,3-diamine | Organic precursor |
| Thionating Agent | Sulfur, Sodium Polysulfide | Introduces sulfur linkages |
| Initial Reaction Temperature | 210°C - 250°C | Promotes thionation |
| Initial Reaction Time | ~15 hours | Ensures sufficient reaction |
| Secondary Heating Temperature | ~240°C, then 250°C | Drives reaction completion |
| Secondary Heating Time | ~6 hours, then >4 hours | Ensures complete reaction |
| Alkaline Medium | Sodium Sulfide, Sodium Hydroxide | Solubilizes intermediates |
| Additive | Sodium Chloride | Aids in dye precipitation |
Mechanistic Studies of this compound Formation and Transformation
The formation of this compound involves complex chemical transformations, including polymerization and redox reactions, which are fundamental to its synthesis and application.
Polymerization and Oligomerization Pathways in this compound Synthesis
The synthesis of sulfur dyes is essentially a polymerization process. When elemental sulfur is heated above its floor temperature of 159°C, the S8 ring opens to form linear polysulfane diradicals. rsc.org In a process known as inverse vulcanization, these reactive sulfur chains can copolymerize with organic molecules. core.ac.ukresearchgate.net In the case of this compound synthesis, the thionation of 4-methylbenzene-1,3-diamine leads to the formation of oligomeric and polymeric structures. These structures are characterized by aromatic units linked by various sulfur-containing bridges. atamanchemicals.comacs.org The resulting product is not a single, well-defined molecule but rather a mixture of related polymers of varying chain lengths and cross-linking, which contributes to its properties as a dye. slideshare.net
Reduction-Oxidation Chemistry of this compound (e.g., Leucoform Formation, Oxidation to Original Dye)
The application of this compound, like all sulfur dyes, relies on its reversible reduction-oxidation chemistry. slideshare.net The dye in its original, synthesized form is a water-insoluble pigment. atamanchemicals.comxcwydyes.com To be applied to textiles, it must be converted into a water-soluble form.
This is achieved through a reduction process, where a reducing agent, commonly sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaHS), is used in an alkaline solution. atamanchemicals.comcore.ac.uk The reducing agent cleaves the disulfide (-S-S-) and polysulfide (-S_n-) linkages within the dye's polymeric structure, converting them into thiol groups (-SH). atamanchemicals.com This reduced, water-soluble form is known as the leuco form or leuco-compound. slideshare.netsmolecule.com The leuco form of this compound has an affinity for cellulosic fibers like cotton. atamanchemicals.comsmolecule.com
Once the textile has been impregnated with the leuco dye, the final step is to convert the dye back to its original insoluble form, thereby trapping it within the fibers. This is accomplished through an oxidation step. atamanchemicals.comslideshare.net Exposure to air is often sufficient for this oxidation, but chemical oxidizing agents such as sodium dichromate, sodium perborate, or hydrogen peroxide can also be used to accelerate the process. atamanchemicals.comsmolecule.com The oxidation re-forms the disulfide and polysulfide linkages, regenerating the insoluble brown pigment and fixing the color to the fabric. atamanchemicals.comslideshare.net This reduction-oxidation cycle is a critical aspect of the dyeing process with this compound.
Role of Sulphur Linkages and Heterocyclic Structures in this compound Chromophore Development
The characteristic brown color of this compound, like other sulfur dyes, is a direct result of its complex polymeric structure, which is rich in sulfur-containing moieties and heterocyclic systems. The chromophore, or color-bearing part of the dye molecule, is not a single, simple structure but rather a complex arrangement of aromatic units cross-linked by various sulfur bridges. atamanchemicals.comwikipedia.org The exact structure of many sulfur dyes, including this compound, is difficult to fully elucidate due to their polymeric and heterogeneous nature. atamanchemicals.comnih.gov However, the fundamental components responsible for the color are well-understood.
The core of the chromophore system in sulfur dyes involves organosulfur compounds. atamanchemicals.com These are primarily sulfide (–S–), disulfide (–S–S–), and polysulfide (–S_n_–) linkages that connect aromatic precursors. atamanchemicals.comwikipedia.orgscribd.com These sulfur bridges are integral to the conjugated system of the dye. The extent and nature of this sulfur cross-linking influence the energy levels of the molecular orbitals, which in turn dictates the wavelength of light absorbed and, consequently, the color observed.
During the synthesis of this compound, which involves the high-temperature reaction of an aromatic amine like 4-Methylbenzene-1,3-diamine with sulfur, various heterocyclic structures are formed. worlddyevariety.comcolorbloomdyes.com These are believed to include sulfur-containing heterocycles such as thiazoles, thiazone, and thianthrene subunits. atamanchemicals.comwikipedia.orgscribd.com The formation of these rings creates a large, complex, and extensively conjugated system. This extended π-electron system is crucial for color development, as it lowers the energy required for electron excitation into the visible region of the electromagnetic spectrum. The specific arrangement and combination of these heterocyclic units, along with the sulfur linkages, determine the final shade of the dye. For instance, different starting materials and reaction conditions in sulfur dye synthesis lead to different heterocyclic formations and thus, a range of colors from yellow-browns to blacks. atamanchemicals.com
The development of the chromophore can be summarized in the following table:
Table 1: Key Components in this compound Chromophore Development
| Component | Type | Role in Chromophore Development |
| Sulfur Linkages | Sulfide (–S–), Disulfide (–S–S–), Polysulfide (–S_n–) | Connect aromatic units, extending the conjugated system and forming an integral part of the chromophore. atamanchemicals.comwikipedia.orgscribd.com |
| Heterocyclic Structures | Thiazoles, Thiazone, Thianthrene, etc. | Form the core of the dye's structure, creating a large, stable, and extensively conjugated π-electron system necessary for color. atamanchemicals.comwikipedia.org |
| Aromatic Precursors | e.g., 4-Methylbenzene-1,3-diamine | Provide the basic aromatic backbone that is cross-linked and modified during the sulfurization process to form the final dye structure. worlddyevariety.com |
The process of dyeing itself involves the reversible reduction of these sulfur linkages. In its insoluble, oxidized state, the dye possesses its characteristic color. For application to textiles, the dye is treated with a reducing agent, which breaks the disulfide and polysulfide bonds to form soluble thiol (–SH) groups. atamanchemicals.comscribd.com This soluble "leuco" form has an affinity for cellulosic fibers. Once absorbed by the fiber, the dye is re-oxidized, typically by air, which reforms the sulfur linkages and traps the insoluble, colored dye molecule within the fiber matrix, resulting in a dyeing with good fastness properties. wikipedia.orgscribd.com
Green Chemistry Approaches in this compound Synthesis
Traditional synthesis and application of sulfur dyes, including this compound, have raised environmental concerns, primarily due to the use of sodium sulfide as a reducing agent. researchgate.netnih.gov Sodium sulfide is toxic, corrosive, and releases hazardous hydrogen sulfide gas, contributing to effluent pollution. niscair.res.in In response, several green chemistry approaches have been developed to make the synthesis and use of sulfur dyes more sustainable.
A significant area of research has been the replacement of sulfide-based reducing agents. researchgate.netnih.gov Reducing sugars, such as glucose, fructose, and molasses, have emerged as effective, environmentally friendly alternatives. researchgate.netresearchgate.net These sugars are non-toxic, biodegradable, and cost-effective. acs.org They can be used to reduce the sulfur dye to its soluble leuco form for dyeing, with studies showing comparable or even superior color strength and fastness properties compared to conventional methods. nih.govacs.org The use of reducing sugars aligns with green chemistry principles by utilizing renewable feedstocks and reducing the generation of hazardous substances. royalsocietypublishing.org
Another innovative green approach is the use of enzymes in the dyeing process. niscair.res.inresearchgate.net Specific enzymes, such as catalases and other oxidoreductases, can be used to either reduce the sulfur dye for application or to oxidize the leuco form on the fiber. niscair.res.ingoogle.com Enzymatic processes operate under mild conditions, reduce water and energy consumption, and minimize the use of harsh chemicals. researchgate.net For example, laccases can be used in the oxidation step, replacing chemical oxidizing agents. google.com
The application of ultrasound technology in the synthesis and dyeing process is another promising green method. nih.govpreprints.orgnih.gov Ultrasound-assisted synthesis can lead to higher yields and reduced reaction times due to the physical effects of acoustic cavitation. nih.gov In dyeing, sonication can enhance the rate of dye uptake and fixation, potentially lowering the required temperature and consumption of auxiliary chemicals and energy. researchgate.netluckytextiles.com
Table 2: Green Chemistry Approaches in Sulfur Dye Synthesis and Application
| Approach | Description | Green Chemistry Principle(s) Addressed |
| Alternative Reducing Agents | Replacing sodium sulfide with non-toxic, biodegradable reducing sugars like glucose and fructose. researchgate.netnih.govacs.org | Use of Renewable Feedstocks, Safer Solvents and Auxiliaries, Inherently Safer Chemistry for Accident Prevention. |
| Enzymatic Processes | Utilizing enzymes (e.g., catalases, laccases) for the reduction and oxidation steps in dyeing. niscair.res.inresearchgate.netgoogle.com | Use of Catalysis, Design for Energy Efficiency, Use of Renewable Feedstocks. |
| Ultrasound-Assisted Methods | Employing sonication to accelerate reaction rates and improve efficiency in synthesis and dyeing. preprints.orgnih.gov | Design for Energy Efficiency, Atom Economy. |
| Development of Novel Dyes | Creating low-sulfide and biodegradable sulfur dyes to minimize pollution and persistence in the environment. luckytextiles.commarketresearchintellect.com | Designing Safer Chemicals, Design for Degradation. |
Advanced Analytical and Spectroscopic Characterization of Sulphur Brown 10
Advanced Spectroscopic Techniques for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is pivotal for identifying the functional groups present in the Sulphur Brown 10 molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis of sulfur dyes reveals characteristic absorption bands corresponding to the various chemical bonds within their complex structures. For this compound, the FT-IR spectrum is expected to exhibit vibrations associated with its aromatic core and, crucially, the sulfur linkages that are hallmarks of this dye class. The analysis of sulfur-containing compounds by FT-IR can identify key functional groups. thepharmajournal.com For instance, the degradation analysis of a similar dye, Sulfur Black, showed the disappearance of -C-S- and -C-S-S-C- groups, indicating the breakdown of these bonds. mdpi.com The presence of aromatic structures, derived from the 4-methylbenzene-1,3-diamine precursor, would be confirmed by C-H and C=C stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. It is effective in identifying sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds which are fundamental to the structure of sulfur dyes.
Table 1: Expected FT-IR and Raman Vibrational Bands for this compound
| Wavenumber Range (cm⁻¹) | Bond Type | Spectroscopic Technique | Expected Intensity |
|---|---|---|---|
| 3500-3300 | N-H stretching (Amine groups) | FT-IR | Medium to Strong |
| 3100-3000 | Aromatic C-H stretching | FT-IR, Raman | Medium to Weak |
| 1620-1580 | Aromatic C=C stretching | FT-IR, Raman | Strong |
| 1550-1400 | Aromatic azo (N=N) stretching | FT-IR | Weak |
| 1240-1050 | Thioketones (-C=S) | FT-IR | Medium |
| 800-600 | C-S stretching | FT-IR, Raman | Medium to Weak |
This table is a generalized representation based on typical vibrational frequencies for the expected functional groups in sulfur dyes. thepharmajournal.commdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within the chromophoric system of this compound, which is responsible for its color. The absorption of light in the visible region is a defining characteristic of dyes. The UV-Vis spectrum of a sulfur-functionalized dye typically shows broad absorption bands in the visible range, often between 500-700 nm. beilstein-journals.org The exact position and intensity of the maximum absorption wavelength (λmax) are influenced by the molecular structure and the solvent used. ekb.eg For this compound, the chromophore consists of a complex system of conjugated aromatic rings interconnected by sulfur bridges (polysulfide linkages), which gives rise to its characteristic brown color. The analysis of similar dyes in different solvents has shown that solvent polarity can cause shifts in the absorption maxima. ekb.eg
Table 2: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Chromophoric System |
|---|---|---|
| Dimethylformamide (DMF) | ~450 - 550 | Extended conjugation of aromatic rings and sulfur linkages |
This table provides an estimated range for the maximum absorption based on general data for brown azo and sulfur dyes. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural elucidation, though its application to complex, often polymeric and amorphous materials like sulfur dyes can be challenging. Due to the nature of this compound, solid-state NMR might be more informative than solution-state NMR. ¹H NMR would provide information on the aromatic and aliphatic protons, while ¹³C NMR would detail the carbon skeleton. The complexity and potential paramagnetic nature of sulfur dyes can lead to broad signals, making interpretation difficult.
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of chemical compounds. For complex mixtures like sulfur dyes, MS, often coupled with a separation technique like HPLC, can help identify the various components and impurities. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are suitable for analyzing non-volatile and large molecules like dyes. nih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental formula of the dye molecules and their fragments. nih.gov Analysis of sulfur dyes often reveals a complex pattern of peaks, reflecting the polymeric nature and the presence of various sulfur chain lengths.
Chromatographic and Separation Techniques for this compound Analysis
Chromatographic techniques are essential for separating the components of the complex mixture that constitutes a commercial sulfur dye, allowing for a more detailed analysis of the main dye components and any intermediates or impurities.
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating individual components from a dye mixture. For sulfonated or other polar dyes, reversed-phase HPLC is commonly used, often with an ion-pairing reagent in the mobile phase to achieve adequate retention and separation. researchgate.net The separation of sulfur dye components can be challenging due to their complexity. A typical HPLC analysis of a dye will show a major peak corresponding to the main component, along with several smaller peaks representing isomers, by-products, or degradation products. researchgate.net The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra for each separated peak, aiding in their identification. Coupling HPLC with mass spectrometry (HPLC-MS) provides the most powerful tool for the definitive identification of the separated components. mdpi.comresearchgate.net
Table 3: Illustrative HPLC Method Parameters for Sulfur Dye Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at λmax (e.g., 485 nm) or PDA (200-700 nm) |
| Injection Volume | 10-20 µL |
This table outlines a general HPLC method applicable to the analysis of polar and sulfonated dyes, which would be adapted for this compound. najah.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Degradation Products
Direct analysis of the complex, high molecular weight, and insoluble structure of this compound by conventional Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. Therefore, pyrolysis-GC-MS (Py-GC-MS) is the indicated analytical approach. uu.nltechmaxasia.com This technique involves the controlled thermal degradation of the polymer in an inert atmosphere, followed by the separation and identification of the resulting smaller, volatile fragments by the GC-MS system. uu.nlantoniomirabile.com The composition of these fragments provides insight into the original macromolecular structure of the dye. uu.nl
The manufacturing process of this compound involves the sulfurization of 4-Methylbenzene-1,3-diamine. worlddyevariety.com Consequently, the pyrolysis of the dye is expected to yield a variety of degradation products derived from these precursors. Research on the pyrolysis of other complex sulfur-containing organic materials, such as sulfur-rich coals and other dye classes, indicates that the primary degradation products would likely include aromatic amines and various organosulfur compounds. uu.nlresearchgate.net
For this compound, the expected degradation products would include compounds formed from the cleavage of its internal sulfur linkages and the breakdown of the aromatic amine structure. Key expected products are aniline (B41778) and aminonaphthalene, which are common pyrolysis products of many sulfonated aromatic amines and dyes. researchgate.net Given the starting material, specific derivatives such as aminotoluenes, as well as sulfur-containing heterocycles like (alkyl)thiophenes and (alkyl)benzothiophenes, would be anticipated. uu.nl
The identification of these specific pyrolysis products is crucial for confirming the constituent components of the dye and understanding its complex, cross-linked structure.
| Compound Class | Potential Degradation Product | Origin |
|---|---|---|
| Aromatic Amines | Aminotoluene (isomers) | From 4-Methylbenzene-1,3-diamine precursor |
| Aromatic Amines | Aniline | Common dye pyrolysis product researchgate.net |
| Sulfur Heterocycles | Thiophene and alkylthiophenes | From reaction of organic matter and sulfur uu.nl |
| Sulfur Heterocycles | Benzothiazole and derivatives | Proposed structural units in sulfur bake dyes atamanchemicals.com |
| Sulfur Heterocycles | Benzothiophene and alkylbenzothiophenes | Common pyrolysis product of sulfur-rich organic matter uu.nl |
Thermal Analysis and Other Physico-Chemical Characterization (Non-Property Focused)
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For a complex polymer like this compound, the TGA curve reveals its decomposition profile, which typically occurs in multiple stages.
While specific TGA data for this compound is not prominently available, the thermal behavior can be inferred from studies on analogous sulfur-containing materials like sulfur-rich brown coal and other sulfur polymers. e3s-conferences.orgresearchgate.net The thermal degradation of such materials involves the initial loss of volatile components and moisture at lower temperatures, followed by the structural decomposition of the polymer at higher temperatures.
The decomposition of this compound would likely show the following stages:
Initial Weight Loss (below 200°C): A minor weight loss attributable to the evaporation of absorbed moisture and any residual volatile organic compounds from the manufacturing process.
Primary Decomposition (approx. 200°C - 500°C): This major stage involves the cleavage of the sulfur cross-links (-S-S-) and C-S bonds within the dye's structure. This process releases sulfur compounds, such as hydrogen sulfide (B99878) (H₂S), and breaks down the heterocyclic rings. scribd.comd-nb.info
Secondary Decomposition/Charring (approx. 500°C - 900°C): At higher temperatures, the remaining aromatic backbone undergoes further fragmentation and charring, leading to a gradual weight loss until a stable char residue is formed. Studies on sulfur-brown coal show significant pyrolysis in this range. e3s-conferences.org
The analysis provides critical information on the dye's thermal stability.
| Degradation Stage | Approximate Temperature Range (°C) | Description of Mass Loss Event |
|---|---|---|
| 1 | ~50 - 200 °C | Loss of adsorbed water and volatiles. |
| 2 | ~200 - 500 °C | Major decomposition: cleavage of disulfide bonds, release of sulfur compounds. d-nb.info |
| 3 | ~500 - 900 °C | Pyrolysis of the aromatic structure, leading to char formation. e3s-conferences.org |
X-ray Diffraction (XRD) is an analytical technique used to investigate the crystallographic structure of a material. It can determine whether a solid is crystalline (having a highly ordered atomic structure) or amorphous (lacking long-range atomic order).
Sulphur dyes, including this compound, are known to be complex, high-molecular-weight materials. textilelearner.net The synthesis process, which involves heating organic intermediates with sulfur, generally does not result in a well-ordered structure. worlddyevariety.comatamanchemicals.com As a result, sulphur dyes are typically described as being exclusively amorphous, with only a few exceptions showing any degree of crystallinity. scribd.comtextilelearner.net
An XRD analysis of this compound would therefore be expected to produce a diffraction pattern characteristic of an amorphous substance. Instead of sharp, well-defined Bragg peaks that signify a crystalline material, the pattern for an amorphous sample like this compound would display one or more broad humps or halos over a wide range of diffraction angles (2θ). This indicates the absence of the long-range periodic atomic arrangement found in crystalline solids. An example of this can be seen in the XRD patterns of amorphous sulfur-carbon composites, which show broad features compared to the sharp peaks of crystalline elemental sulfur. researchgate.net This amorphous nature is a key morphological feature of this class of dyes.
Applied Research and Non Clinical Industrial Implementations of Sulphur Brown 10
Textile Dyeing Innovations and Process Optimization for Sulphur Brown 10
This compound is a versatile dye for cellulosic materials, valued for its ability to produce deep brown shades with good durability. sunrisedye.comsunrisedyestuffs.com The fundamental dyeing process involves reducing the insoluble dye to its water-soluble leuco form, which has an affinity for cellulosic fibers. atamanchemicals.comslideshare.net The fiber absorbs the dye, which is then oxidized back to its insoluble state, trapping it within the fiber structure. atamanchemicals.comslideshare.net
This compound is principally used for the dyeing of cellulosic fibers, including cotton, linen, viscose, and vinylon. worlddyevariety.comcolorbloomdyes.comdyestuffscn.comenochdye.comyanhuidye.compldyes.com It is particularly well-suited for dyeing cotton and is a popular choice for denim fabrics. sunrisedyestuffs.comsunrisedyestuffs.com The process for these fibers typically occurs in a dye bath with a pH of 9.5-10 and at an optimal temperature of 90-95°C. yanhuidye.com The dye's insolubility in water necessitates the use of a reducing agent, such as sodium sulfide (B99878), to create a soluble form that can be absorbed by the fibers. atamanchemicals.comtextilepad.com After the dye is absorbed, an oxidation step is required to fix the color. textilepad.com Its application provides good uniformity and dyeing rates on these materials. yanhuidye.com The dye is also used for coloring corduroy, a fabric typically made from cotton. cncolorchem.comcncolorchem.com
The application of this compound extends to various blended fabrics. yanhuidye.com It is explicitly used for dyeing vinylon/cotton blends, demonstrating its versatility across different cellulosic combinations. worlddyevariety.comcolorbloomdyes.commade-in-china.comdyestuffscn.comenochdye.com Furthermore, it is suitable for dyeing cotton-polyester blends, making it a valuable tool for achieving brown shades on these popular mixed-fiber textiles. sunrisedye.comsunrisedyestuffs.comsunrisedyestuffs.com This adaptability allows manufacturers to use a single dye for multiple fabric compositions, streamlining the production process. sunrisedyestuffs.com
Beyond traditional exhaust dyeing methods, this compound is adaptable to more advanced and continuous dyeing technologies. yanhuidye.com These include dip dyeing, roll dyeing, and rolling dyeing processes. yanhuidye.com A significant innovation in sulphur dyeing is the Pad-Ox process. researchgate.netresearchgate.net The Pad-Ox process is a continuous method where the fabric is padded with the dye liquor and then fixed through oxidation, often without an intermediate washing step. researchgate.netresearchgate.net This technique offers substantial environmental and economic benefits, including up to a 90% reduction in water consumption compared to conventional methods. researchgate.net The process involves four main stages: padding to absorb the colorant, skying to allow for dye migration, fixation to insolubilize the color through oxidation, and a final rinse. researchgate.net Such processes represent a move towards more eco-sustainable practices in the textile industry. researchgate.net
This compound is known for providing good to excellent fastness properties, which is a key reason for its widespread use. sunrisedye.comsunrisedyestuffs.comsunrisedyestuffs.comsunrisedyestuffs.com These dyes generally exhibit good wash-fastness and satisfactory light fastness. atamanchemicals.com The dyed materials are resistant to fading from washing and perspiration. atamanchemicals.comworlddyevariety.comemperordye.com However, like many sulphur dyes, they can have poor resistance to chlorine bleach. atamanchemicals.com Research and standardized testing provide specific ratings for various fastness properties, which are crucial for industrial applications.
Below is an interactive table summarizing the fastness properties of this compound based on available data.
Filter by Fastness Type:
This compound in Leather and Paper Industries
The utility of this compound is not confined to textiles; it also has established applications in the leather and paper industries. worlddyevariety.comcolorbloomdyes.comdyestuffscn.comenochdye.comcncolorchem.com Solubilized sulphur dyes can be used for dyeing certain types of leather. atamanchemicals.comdynasty-chem.com The process for dyeing leather with water-insoluble sulphur dyes involves using the dye in a dispersed form. google.com In the paper industry, sulphur dyes are valued for their high efficiency in producing deep shades and good bleed fastness. researchgate.net this compound is specifically mentioned for use in coloring paper, providing a cost-effective method for achieving brown coloration in various paper products. pldyes.comcncolorchem.comcncolorchem.comsunrisedyestuffs.com
Exploratory Applications of this compound in Diverse Material Sciences
While the primary industrial role of this compound is as a colorant, preliminary research suggests potential in other scientific fields. There have been investigations into its use for staining techniques in biological research. Furthermore, studies are exploring the potential antimicrobial properties of the compound, which could open avenues for new applications. The broader class of organosulfur compounds is also being explored for novel material applications, such as in the development of biocomposites for surgical use, indicating a potential future direction for related chemical structures. lidsen.com
Potential as Indicators in Non-Biological Systems
The potential for this compound to act as an indicator in non-biological systems is suggested by its distinct color changes in response to specific chemical environments. made-in-china.comworlddyevariety.com An indicator is a substance that undergoes a visible change, such as color alteration, in response to a change in chemical conditions.
Research shows that this compound exhibits noticeable color shifts when exposed to certain chemicals. made-in-china.comworlddyevariety.comemperordye.com Specifically, its color becomes shallow and yellowish in a sodium hypochlorite (B82951) solution, and it turns yellow when concentrated sulfuric acid is added. made-in-china.comworlddyevariety.comemperordye.com This behavior indicates its sensitivity to redox conditions and strong acids.
While direct research on this compound as a dedicated chemical indicator is not widely documented, the broader field of sulfur-based sensors provides a basis for this potential application. For instance, sensors have been developed using zinc oxide microstructures that react with sulfur compounds in liquids, causing a measurable change in voltage. google.com Other research has focused on developing composite materials for detecting gases like sulfur dioxide (SO₂). frontiersin.org
In the context of dye chemistry, some sulfur dyes are used as indicators in pharmaceutical manufacturing for quality control and to mark tablets, ensuring easy identification. sunrisedyestuffs.com The principle relies on the dye's consistent color and its reaction to specific conditions. The distinct color changes of this compound in acidic and oxidizing environments could theoretically be harnessed for similar qualitative or quantitative analytical purposes in various industrial settings. For example, it could potentially be used to detect the presence of strong oxidizing agents or significant pH shifts in a non-biological fluid.
Table 2: Chemical-Induced Color Changes of this compound
| Chemical Agent | Observed Color Change | Potential Indicator Application | References |
|---|---|---|---|
| Sodium Sulfide Solution | Dissolves to form a brown solution. | Used as a solvent for application; indicates solubility in reducing alkaline conditions. | made-in-china.comworlddyevariety.com |
| Sodium Hypochlorite Solution | Color becomes shallow, yellowing. | Potential qualitative indicator for the presence of strong oxidizing agents like hypochlorite. | made-in-china.comworlddyevariety.comemperordye.com |
| Concentrated Sulfuric Acid | Turns yellow. | Potential qualitative indicator for highly acidic conditions. | made-in-china.comworlddyevariety.comemperordye.com |
Environmental Dynamics, Degradation Pathways, and Remediation Strategies for Sulphur Brown 10
Advanced Treatment Technologies for Sulphur Brown 10 in Wastewater
Enzymatic Degradation via Laccase for this compound
Laccases, a class of multi-copper oxidases, are instrumental in the degradation of a wide array of phenolic and non-phenolic compounds, making them a promising tool for environmental remediation. ua.ptnih.gov These enzymes, commonly found in fungi, plants, and bacteria, catalyze the oxidation of substrates by reducing molecular oxygen to water. ua.ptlidsen.comncsu.edu The broad substrate specificity of laccases allows them to target various pollutants, including textile dyes. ua.pt
Fungal laccases, particularly from white-rot fungi, are extensively studied due to their high redox potential. ua.ptnih.gov They can directly oxidize phenolic compounds, generating free radicals that lead to further degradation or polymerization. ua.pt For non-phenolic substrates, the action of laccase can be enhanced by using mediators, which are small organic compounds that, once oxidized by the enzyme, can then oxidize the target pollutant. nih.gov
In the context of sulfur dyes, research has demonstrated the efficacy of laccase in their degradation. For instance, a study on the treatment of sulfur dyes using laccase immobilized on chitosan (B1678972) beads reported significant removal efficiencies. Specifically, for Sulphur Brown GD, a 70% removal was achieved. researchgate.net This process involves both biosorption of the dye onto the chitosan support and subsequent enzymatic degradation by the immobilized laccase. researchgate.net The immobilization not only enhances the stability and reusability of the enzyme but also makes the treatment process more cost-effective. researchgate.net
| Parameter | Finding | Source |
| Enzyme Type | Laccase | ua.ptresearchgate.net |
| Support Material | Chitosan Beads | researchgate.net |
| Target Pollutant | Sulphur Brown GD | researchgate.net |
| Removal Efficiency | 70% | researchgate.net |
Advanced Oxidation Processes (AOPs) for this compound Removal (e.g., Fenton, Photocatalysis)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These highly reactive radicals can non-selectively degrade a wide range of contaminants. researchgate.net
Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) as a catalyst to generate hydroxyl radicals. tandfonline.comresearchgate.net This process is effective for the decolorization and degradation of various dyes. researchgate.netresearchgate.net The efficiency of the Fenton process is influenced by several factors, including pH, and the concentrations of H₂O₂ and the iron catalyst. eeer.org The optimal pH for the classical Fenton process is typically around 3. researchgate.neteeer.org The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to photochemically reduce Fe³⁺ ions back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. tandfonline.commdpi.com This leads to a more efficient degradation of organic pollutants. tandfonline.com
| AOP Method | Key Reactants | Primary Oxidant | Influencing Factors |
| Fenton | Fe²⁺, H₂O₂ | •OH | pH, reactant concentrations tandfonline.comeeer.org |
| Photo-Fenton | Fe²⁺, H₂O₂, UV light | •OH | pH, reactant concentrations, light intensity tandfonline.commdpi.com |
Photocatalysis: Photocatalysis is another AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source to generate reactive oxygen species. jksus.orgmdpi.com When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. mdpi.com These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which in turn degrade organic pollutants. mdpi.com The efficiency of photocatalysis can be improved by doping the catalyst with other elements, such as sulfur and nitrogen, or by creating composites with materials like graphene oxide. tandfonline.com These modifications can enhance visible light absorption and reduce the recombination of electron-hole pairs, leading to higher degradation rates. tandfonline.comjmst.org For example, sulfur-doped g-C₃N₄/rGO porous nanosheets have shown significantly enhanced photocatalytic activity for the degradation of refractory contaminants under visible light. jmst.org
Biological Treatment Systems for this compound-Containing Effluents
Biological treatment systems utilize microorganisms to break down organic pollutants in wastewater. These systems can be broadly categorized into aerobic and anaerobic processes.
Activated Sludge Process: The activated sludge process is a widely used aerobic biological wastewater treatment method. usetinc.org It involves aerating wastewater in a basin to promote the growth of a microbial floc, which then metabolizes the organic pollutants. usetinc.orgny.gov The performance of an activated sludge system is dependent on factors such as the food-to-microorganism (F/M) ratio, sludge age, and the absence of toxic substances. ny.gov While effective for general organic removal, the presence of specific recalcitrant compounds like certain dyes and toxic substances such as hydrogen sulfide (B99878) can inhibit the process. ny.gov Hydrogen sulfide toxicity, in particular, is highly pH-dependent. ny.gov
Anaerobic Digestion: Anaerobic digestion is a process where microorganisms break down biodegradable material in the absence of oxygen. researchgate.netfrontiersin.org This process is particularly suitable for treating high-strength industrial wastewaters. frontiersin.org However, wastewaters containing high concentrations of sulfate (B86663) can be problematic for anaerobic digestion. Sulfate-reducing bacteria (SRB) can convert sulfate to sulfide, which is toxic to methanogenic archaea, the microorganisms responsible for producing methane. researchgate.netnih.gov This can lead to process inhibition and reduced biogas production. researchgate.net The presence of sulfur compounds in the feedstock can also lead to the formation of hydrogen sulfide in the biogas, which is corrosive and requires removal. researchgate.net
Theoretical and Computational Investigations of Sulphur Brown 10 Chemistry
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) on Sulphur Brown 10
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has proven particularly valuable for studying complex dye molecules. Recent research has applied DFT to investigate reactive dyes, including models related to this compound (also referred to as Reactive Brown 10 or RB 10), to predict their properties and design more efficient molecules, for instance, as sensitizers in dye-sensitized solar cells. mdpi.com
DFT calculations are employed to determine the optimized molecular geometry and electronic properties of dye molecules. For Reactive Brown 10 (RB 10), DFT studies using the B3LYP/6-31G level of theory have revealed that the molecule possesses a generally planar geometry. mdpi.com This planarity is crucial for the dye's chromophoric system.
Further analysis involves mapping the electrostatic potential to identify electron-rich (electronegative) and electron-poor (electropositive) regions of the molecule. In RB 10, the triazine ring is typically found to be in an electron-depleted region. mdpi.com Modifications to the base structure, such as adding electron-donating groups (e.g., -C2H5) or electron-withdrawing groups (e.g., –NO2), have been studied computationally. mdpi.com While these specific additions did not show a significant impact on the charge transport properties in one study, they illustrate the methodology used to probe the electronic structure. mdpi.com
A more impactful modification involves a donor-π-acceptor strategy, where a benzodithiophene (BDT)-based π-spacer is computationally introduced into the dye structure. mdpi.com This modification can induce a non-planar structure due to bulky alkyl substituents on the spacer but significantly improves conjugation, which is essential for enhanced electron transport properties. mdpi.com
Table 1: DFT Optimized Geometries of Reactive Brown 10 (RB 10) and its Derivatives
| Compound | Key Geometric Features | Impact of Modification |
| RB 10 | Planar geometry | Baseline structure |
| RB 10–Et | Planar; –Et group distant from other groups | No significant intramolecular interactions observed mdpi.com |
| RB 10–NO₂ | Planar; –NO₂ group distant from other groups | No significant intramolecular interactions observed mdpi.com |
| RB 10–BDTA | Non-planar structure | Deviation from planarity caused by bulky alkyl substituent on the π-spacer mdpi.com |
| RB 10–BDTA–A | Non-planar structure | Addition of an external acceptor further modifies the geometry and electronic properties mdpi.com |
The synthesis of this compound involves the high-temperature calcination of precursors like 4-Methylbenzene-1,3-diamine with sulfur. worlddyevariety.com Quantum chemical calculations can model these complex reactions to understand their feasibility and mechanisms. By calculating the potential energy surface, researchers can identify reactants, products, and the transition states that connect them. pnas.org
For a given reaction, DFT can determine key energetic parameters:
Reaction Energy (ΔE_rxn): The difference in energy between the products and reactants. A negative value indicates an exothermic reaction.
Activation Energy (E_act): The energy barrier that must be overcome for the reaction to proceed, corresponding to the energy of the transition state relative to the reactants. acs.org
While specific studies on the synthesis of this compound are not publicly available, the methodology is well-established for sulfur-containing compounds. For example, in the atmospheric oxidation of SO₂, DFT calculations have identified pre-reaction complexes and transition states, providing a detailed reaction path. pnas.org A similar approach for this compound would involve modeling the step-by-step formation of sulfur linkages (-S-S-) within the aromatic framework, calculating the energy of each intermediate and transition state to find the most likely reaction pathway.
Table 2: Hypothetical Reaction Energetics Data from a DFT Study
| Reaction Step | Reactant Energy (kJ/mol) | Transition State Energy (kJ/mol) | Product Energy (kJ/mol) | Activation Energy (E_act) (kJ/mol) |
| Step 1: Thiolation | E₁ | E_TS1 | E₂ | E_TS1 - E₁ |
| Step 2: Disulfide Bond Formation | E₂ | E_TS2 | E₃ | E_TS2 - E₂ |
| Step 3: Polysulfide Chain Elongation | E₃ | E_TS3 | E₄ | E_TS3 - E₃ |
Note: This table is illustrative of the data that would be generated from such a computational study.
Understanding how this compound adsorbs onto textile fibers like cotton is crucial for optimizing the dyeing process. DFT can model the interaction between the dye molecule and a substrate, such as a cellulose (B213188) surface. The primary interactions responsible for the adhesion of the leuco form of the dye to cellulose fibers are hydrogen bonding and van der Waals forces.
Computational studies on modified Reactive Brown 10 for solar cell applications provide direct insight into its interaction mechanisms. mdpi.com By designing molecules with distinct donor and acceptor regions separated by a π-spacer, researchers aim to improve the electronic coupling and charge injection from the dye to a semiconductor surface (e.g., TiO₂). mdpi.com The calculations show that attaching an external acceptor unit to the dye via a π-spacer provides the most promising results for enhancing these interactions. mdpi.com
General studies of sulfur-containing molecules on various surfaces have identified several key adsorption mechanisms that would be relevant to this compound:
Pore-filling: The physical trapping of dye molecules within the porous structure of a substrate. diva-portal.org
Electrostatic Attraction: Attraction between charged parts of the dye molecule and oppositely charged sites on the surface. diva-portal.org
Hydrogen Bonding: Interactions between hydrogen atoms on the substrate (e.g., hydroxyl groups on cellulose) and electronegative atoms (O, N, S) on the dye. diva-portal.org
π-π Interactions: Attractive, noncovalent interactions between the aromatic rings of the dye and suitable regions on a substrate. diva-portal.org
Molecular Dynamics Simulations for this compound Systems
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the time evolution of the system, offering insights into dynamic processes and thermodynamic properties. asianpubs.orgnih.gov
For this compound, MD simulations could be used to model several key processes that are difficult to observe experimentally:
The Dyeing Process: Simulating a system containing this compound molecules (in their leuco form), water, electrolytes, and a cellulose substrate could reveal the dynamics of dye diffusion from the solution into the fiber structure.
Aggregation: Investigating the tendency of dye molecules to aggregate in solution, which can affect dyeing efficiency and uniformity.
Conformational Dynamics: Studying the flexibility of the dye's molecular structure and any polymeric sulfur chains in a solvent environment.
An MD simulation setup involves defining the system components, the force field (which describes the potential energy and forces between atoms), and the simulation conditions.
Table 3: Example Components of a Hypothetical MD Simulation of this compound Dyeing
| Component | Description | Example Software/Force Field |
| Simulation Box | A periodic box containing all molecules (dye, water, ions, cellulose) to simulate a bulk environment. | LAMMPS, Desmond mdpi.comrsc.org |
| Force Field | A set of parameters and equations describing the interactions between atoms (e.g., bond stretching, van der Waals forces). | OPLS (Optimized Potentials for Liquid Simulations), ReaxFF mdpi.comnih.gov |
| Ensemble | The set of thermodynamic variables held constant (e.g., NVT for constant Number of particles, Volume, Temperature; NPT for constant Number of particles, Pressure, Temperature). rsc.org | NPT ensemble at a specific temperature (e.g., 303 K) and pressure (1 atm) rsc.org |
| Time Step | The small interval at which forces are recalculated and positions are updated (typically 1-2 femtoseconds). rsc.org | 2 fs rsc.org |
| Simulation Time | The total duration of the simulation, which can range from nanoseconds to microseconds depending on the process studied. | Up to 60 ps for initial reactions oup.com |
Structure-Activity Relationships and Chromophore Theory for this compound
The color of organic compounds is explained by chromophore-auxochrome theory. A chromophore is an unsaturated group responsible for absorbing light in the visible region, while an auxochrome is a group that modifies the absorption of the chromophore, often intensifying the color. dadasahebrawalcollege.ac.insrmist.edu.in
For sulphur dyes, the chromophore is not a single simple group but a complex arrangement of aromatic residues linked by disulfide (-S-S-) and polysulfide (-S_n-) bonds, often forming heterocyclic systems like thiazoles or thianthrenes. researchgate.net The exact structure is often unknown, contributing to the complexity. The general formula for a reduced (leuco) sulfur dye can be represented as D-(S_n-S⁻)_m·mNa⁺, where 'D' is the core chromophore structure. scribd.com
Structure-Activity Relationship (SAR) studies relate changes in a molecule's chemical structure to changes in its properties (its "activity"). drugdesign.org In the context of dyes, this involves correlating structural modifications with changes in color, light fastness, solubility, and affinity for fibers. openmedicinalchemistryjournal.com
The computational work on Reactive Brown 10 is a direct example of an SAR study. mdpi.com Researchers systematically modified the parent structure and calculated the resulting changes in electronic properties to predict which modifications would lead to better performance as a dye sensitizer.
Table 4: Structure-Activity Relationship for Modified Reactive Brown 10 (based on DFT)
| Structural Modification | Predicted Effect on "Activity" (Photovoltaic Efficiency) | Rationale |
| Anchoring of -C₂H₅ (donor) or -NO₂ (acceptor) groups | No significant impact on charge transport properties mdpi.com | The functional groups were too distant from the core structure to induce a strong electronic effect. mdpi.com |
| Introduction of BDTA π-spacer | Improved conjugation and enhanced electron transport properties mdpi.com | The π-spacer extends the conjugated system of the molecule, facilitating electron movement. mdpi.com |
| Attachment of external acceptor via BDTA π-spacer | Further improvement in electron transport properties mdpi.com | Creates a well-defined donor-π-acceptor (D-π-A) system, which is highly effective for charge separation and transport. mdpi.com |
This type of computational SAR analysis allows for the rational design of new dyes with desired properties, guiding synthetic efforts toward the most promising molecular architectures.
Sustainable Production and Environmental Responsibility in Sulphur Brown 10 Lifecycle
Development of Eco-Friendly Reducing Agents for Sulphur Brown 10 Dyeing
The conventional application process for this compound requires a reducing agent to convert the water-insoluble dye into its water-soluble leuco form, which has an affinity for cellulosic fibers. wikipedia.orgaevonfashion.com For decades, sodium sulfide (B99878) (Na₂S) has been the predominant reducing agent due to its high efficiency and low cost. researchgate.netcore.ac.uk However, its use is a major source of pollution, as excess sulfide remains in the effluent, leading to the release of toxic hydrogen sulfide gas, high chemical oxygen demand (COD), unpleasant odors, and corrosion of drainage systems. core.ac.ukresearchgate.netncsu.edu Consequently, a primary focus of sustainable innovation has been the replacement of sodium sulfide with environmentally friendly alternatives.
Reducing Sugars: A promising and widely studied alternative involves the use of reducing sugars. acs.orgnih.gov Compounds like glucose, fructose, and molasses can effectively reduce sulphur dyes under alkaline conditions. ncsu.edudenimsandjeans.com These agents are sustainable, non-toxic, biodegradable, and cost-effective. nih.gov Research comparing glucose with traditional agents like sodium sulfide and sodium dithionite (B78146) has shown that glucose can provide comparable, and in some cases superior, color strength and wash fastness. nih.govscispace.com While early research noted that some sugars required high temperatures (above 90°C) to be effective, optimization of dyeing parameters has improved their performance. core.ac.ukscispace.com Studies have demonstrated that there is an optimal redox potential, around -650 mV, for achieving maximum color strength and wash fastness when using reducing sugars. acs.orgnih.gov
Comparison of Common Reducing Agents for Sulphur Dyes
| Reducing Agent | Typical Redox Potential (mV) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Sodium Sulfide | -570 to -592 core.ac.uk | High efficiency, low cost scispace.com | Toxic, environmental pollution (H₂S gas, high COD) researchgate.netresearchgate.net |
| Sodium Dithionite | -814 to -834 core.ac.uk | Strong reducing power core.ac.uk | Unstable in dyebath, can over-reduce dyes, difficult to recycle core.ac.uk |
| Glucose | -632 to -682 core.ac.uk | Eco-friendly, biodegradable, non-toxic, stable core.ac.uknih.govscispace.com | May require higher temperatures, can be less efficient than dithionite core.ac.uk |
Electrochemical Reduction: Another significant advancement is the use of electrochemical methods to reduce sulphur dyes. wikipedia.org This technique replaces chemical reducing agents with a cathodically regenerable system, offering substantial ecological benefits. oaji.netresearchgate.netcitefactor.org In this process, the solid, oxidized dye is reduced directly on the surface of a cathode in an aqueous solution. oaji.net This allows for precise control over the dyeing process by adjusting the cell's current and monitoring the redox potential of the dyebath. researchgate.net Electrochemical reduction eliminates the hazardous by-products associated with the decomposition of sodium sulfide and sodium dithionite, representing a clean and efficient alternative. oaji.netresearchgate.net
Reduction of Water and Energy Consumption in this compound Dyeing Processes
Traditional textile dyeing is a water- and energy-intensive process. ijrpr.comvoguefashioninstitute.com Innovations in sulphur dyeing aim to significantly curtail the consumption of these critical resources.
Process and Formulation Enhancements : Modern formulations of sulphur dyes are designed to require lower temperatures for fixation, which directly cuts energy consumption. tjuniwin.com Furthermore, new variants are engineered to use less salt during the dyeing process, which not only reduces chemical usage but also lowers the pollution load in the wastewater. tjuniwin.com Pad-ox dyeing methods have been shown to be more sustainable than conventional pad-steam processes, leading to reduced water and energy consumption while still achieving acceptable colorfastness. slideshare.net
Waterless Dyeing Technologies : A revolutionary approach to sustainable dyeing is the elimination of water altogether. ijrpr.com Technologies like supercritical carbon dioxide (CO₂) dyeing use CO₂ in a fluid state (at a specific temperature and pressure) to dissolve and transport the dye into the fabric. textiletrainer.comtextilesresources.com After the process, the CO₂ can be depressurized, returned to a gaseous state, and recycled, leaving no water to be treated. voguefashioninstitute.comtextiletrainer.com Another method, Air Dye technology, uses compressed air to transfer dyes onto the fabric, also circumventing the need for water. textiletrainer.comtextilesresources.com These technologies can reduce water consumption by up to 95% and energy use by up to 85%. ijrpr.com
Strategies for Resource Reduction in Sulphur Dyeing
| Strategy | Description | Impact on Water Use | Impact on Energy Use |
|---|---|---|---|
| Low-Temperature Dyes | Formulations that fixate at lower temperatures. tjuniwin.com | No direct impact | Significant reduction |
| Low-Salt Dyes | Formulations requiring less electrolyte. tjuniwin.com | Reduces pollution, may simplify rinsing | No direct impact |
| Pad-Ox Dyeing | Alternative padding method to pad-steam. slideshare.net | Significant reduction | Significant reduction |
| Wastewater Reuse | Technical modifications to machines to recycle process water. researchgate.netppaspk.org | Significant reduction (up to 50%) ppaspk.org | Reduction (less water to heat) researchgate.net |
| Supercritical CO₂ Dyeing | Uses supercritical CO₂ as the dyeing medium instead of water. textiletrainer.com | Eliminates water use textilesresources.com | Significant reduction (no drying needed) ijrpr.com |
Waste Minimization and Resource Recovery in this compound Manufacturing and Application
A holistic approach to sustainability requires addressing waste at both the manufacturing (synthesis) and application (dyeing) stages of the this compound lifecycle.
Resource Recovery in Application : During the dyeing process, a substantial amount of the dye—potentially 50% or more—does not fix to the fiber and is washed off, creating highly colored and contaminated effluent. denimsandjeans.com This wastewater contains unfixed dye, residual reducing agents, and high concentrations of salts. researchgate.net Instead of treating this as waste, recovery and reuse systems can be implemented. The contaminated wash-water from sulphur dyeing can be collected and reused to dye lighter shades without the need for new dye or chemicals. denimsandjeans.com Alternatively, the effluent can be concentrated through methods like evaporation or filtration, and the recovered dye and chemicals can be titrated and adjusted to the correct levels for reuse in a new dyeing cycle, effectively closing the loop and minimizing waste. denimsandjeans.com
Lifecycle Assessment (LCA) for this compound Production and Use
An LCA for this compound would quantify inputs and outputs at each stage:
Raw Material Acquisition : This stage assesses the impact of extracting and processing raw materials. For traditional synthesis, this includes the environmental cost of petroleum-derived aromatic compounds and sulfur. google.com A more sustainable pathway using waste biomass would show a significantly lower impact in this phase. google.com
Manufacturing : This phase evaluates the energy consumption, water use, and waste generated during the chemical synthesis (sulfurization) of the dye.
Dyeing Application : This is a critical stage that assesses the consumption of water, energy, reducing agents (e.g., sodium sulfide vs. glucose), and other auxiliaries. It would also quantify the waste streams, including wastewater containing unfixed dye, sulfides, and salts. researchgate.net
Use Phase : This stage considers the performance and durability of the dyed textile, as good fastness properties can extend the life of the garment and reduce the need for replacements. tjuniwin.com
End-of-Life : This phase analyzes the environmental impact of the disposal of the dyed textile, considering factors like biodegradability and the potential for the dye to leach into the environment.
Future Research Directions and Emerging Paradigms for Sulphur Brown 10 Chemistry
Novel Synthetic Routes for Enhanced Sustainability and Performance
The conventional synthesis of sulfur dyes, including Sulphur Brown 10, involves the reaction of organic compounds with sulfur or sodium sulfide (B99878) at high temperatures, a process known for its environmental drawbacks. worlddyevariety.commarketresearch.com Future research is intensely focused on developing greener, more sustainable synthetic pathways.
A primary area of investigation is the replacement of hazardous reducing agents like sodium sulfide. researchgate.netimmt.res.in Researchers are exploring the use of non-sulfide reducing agents, such as reducing sugars like glucose and fructose, and even molasses, to create the water-soluble leuco form of the dye necessary for application. niscpr.res.in These bio-based alternatives are not only less toxic but are also biodegradable, offering a significant reduction in the environmental impact of the dyeing process. researchgate.net
Furthermore, there is a growing trend towards developing low-sulfide and sulfide-free dyeing processes. marketresearch.com This includes innovations in the dye formulation itself and the application process to minimize the release of harmful sulfides in effluents. immt.res.in The development of liquid forms of sulfur dyes, which can be easier to handle and dose, also contributes to a more controlled and sustainable application process. atamanchemicals.com
Another promising avenue is the synthesis of sulfur dye-polymer composites. For instance, the copolymerization of elemental sulfur with materials like glycerol, a byproduct of the biodiesel industry, can create sustainable adsorbents for various applications, hinting at novel synthetic strategies for functionalized sulfur dyes. acs.org
Table 1: Comparison of Conventional vs. Emerging Reducing Agents for Sulphur Dyes
| Feature | Conventional (Sodium Sulfide) | Emerging (e.g., Glucose, Molasses) |
| Source | Synthetic | Bio-based, renewable |
| Toxicity | High, releases H2S gas | Low to non-toxic |
| Environmental Impact | High, contributes to water pollution | Low, biodegradable |
| Efficiency | High | Promising, with ongoing research to optimize |
| Cost | Relatively low | Potentially cost-effective, utilizes waste products |
Integration of this compound with Advanced Materials for Multifunctional Applications
One key area is the development of nano-enhanced sulfur dyes. marketresearchintellect.com By incorporating nanoparticles, researchers aim to improve color yield, enhance dye uptake, and reduce dye wastage. marketresearchintellect.com This could lead to more vibrant and durable colors with a lower environmental footprint.
Furthermore, the inherent sulfur content in this compound opens up possibilities for its use in advanced applications. For example, sulfur-containing materials are being investigated for their use in high-performance lithium-sulfur batteries. stanford.eduresearchgate.net While direct application of this compound in this context requires significant research, the fundamental chemistry is a source of inspiration. The integration of sulfur-philic materials into electrode design to bind with sulfur-based compounds is a concept that could be adapted for textile applications to improve dye fastness and reduce leaching. stanford.edu
The creation of composites by reacting sulfur with biomass, such as peanut hulls and post-consumer food waste, demonstrates the potential to upcycle waste into functional materials. rsc.org This approach could be explored for creating novel this compound-based composites with applications in construction or other industries.
Advanced Spectroscopic and In-Situ Monitoring of this compound Processes
To optimize the synthesis and application of this compound for both performance and sustainability, a deeper understanding of the chemical processes involved is crucial. Advanced spectroscopic techniques and in-situ monitoring are becoming indispensable tools for achieving this.
Techniques like UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy can provide real-time insights into the reduction and oxidation reactions that are central to sulfur dyeing. researchgate.netmdpi.com This allows for precise control over the dyeing process, ensuring optimal dye uptake and minimizing the use of excess chemicals. researchgate.net For instance, monitoring the redox potential during dyeing can help in the efficient use of reducing agents. niscpr.res.in
Laser-Induced Breakdown Spectroscopy (LIBS) is another powerful technique that has shown potential for the rapid, in-situ analysis of sulfur content in various materials. jst.go.jp This could be adapted for online monitoring of the dyeing process, ensuring consistent quality and reducing waste.
The development of sophisticated analytical methods is essential for characterizing the complex molecular structures of sulfur dyes, which are often not precisely known. niscpr.res.in This knowledge is fundamental to designing new dyes with improved properties and understanding their environmental fate.
Table 2: Spectroscopic Techniques for Monitoring Sulphur Dye Processes
| Technique | Information Provided | Application in this compound Chemistry |
| UV-Vis Spectroscopy | Concentration of dye in solution, reaction kinetics. mdpi.comresearchgate.net | Monitoring dye uptake, optimizing dyeing time and temperature. |
| FTIR Spectroscopy | Functional groups, molecular structure changes. researchgate.net | Characterizing dye structure, monitoring chemical transformations during synthesis and dyeing. |
| Raman Spectroscopy | Molecular vibrations, chemical composition. mdpi.com | In-situ analysis of dyeing process, identifying intermediates. |
| LIBS | Elemental composition, sulfur content. jst.go.jp | Real-time monitoring of sulfur concentration in dye baths and on textiles. |
Predictive Modeling and Machine Learning Applications in this compound Research
The complexity of sulfur dye chemistry and the vast number of variables in the dyeing process make it an ideal candidate for the application of predictive modeling and machine learning (ML). scitepress.org These computational tools can accelerate the discovery of new materials and the optimization of existing processes.
Machine learning algorithms can be trained on large datasets to predict the properties of sulfur dyes based on their chemical structure. researchgate.netaip.org This can guide the synthesis of new this compound variants with enhanced properties like improved fastness or specific color shades. For example, ML models have been successfully used to predict the color of dyed fabrics from wet samples, a significant challenge in the textile industry that can lead to substantial waste. globaltextiletimes.comfibre2fashion.com
In the context of process optimization, ML can identify the key factors that influence dyeing outcomes, such as temperature, pH, and the concentration of auxiliaries. scitepress.orgresearchgate.net This data-driven approach can lead to more efficient and reproducible dyeing processes, reducing non-conformities and waste. scitepress.org For instance, ML models have been used to predict sulfur removal in industrial processes by analyzing froth features, a technique that could be adapted to monitor and control dye effluent treatment. mdpi.commst.edu
Furthermore, ML can aid in the discovery of novel, sustainable materials for use in conjunction with this compound. By screening virtual libraries of compounds, researchers can identify promising candidates for new reducing agents or advanced material composites.
Bioremediation and Phytoremediation Innovations for this compound Contamination
The environmental impact of dye effluents is a major concern for the textile industry. mdpi.com Innovative bioremediation and phytoremediation strategies are being developed to provide eco-friendly and cost-effective solutions for the treatment of water contaminated with this compound and other sulfur dyes.
Bioremediation utilizes microorganisms like bacteria and fungi to break down dye molecules into less harmful substances. frontiersin.orgsci-hub.se Research is focused on identifying and isolating microbial strains with a high efficacy for degrading sulfur dyes. mdpi.com For example, certain species of Aspergillus have shown the ability to biodecolorize and biodegrade Sulfur Black. mdpi.com The development of bioreactors that can efficiently treat large volumes of textile effluent is a key area of ongoing research. sci-hub.se
Phytoremediation , on the other hand, uses plants to remove, degrade, or stabilize contaminants from soil and water. mdpi.comnih.gov This "green" technology is particularly promising for the cleanup of sites contaminated with dye effluents. iwaponline.com Research is focused on identifying hyperaccumulator plant species that can tolerate and accumulate high concentrations of dyes and associated chemicals. iwaponline.com Genetic engineering techniques are also being explored to enhance the phytoremediation capabilities of plants. nih.gov
These biological treatment methods offer a sustainable alternative to conventional physicochemical treatments, which can be expensive and generate secondary pollutants. mdpi.com
Q & A
Q. How can machine learning enhance the discovery of novel derivatives or applications of this compound?
- Methodological Guidance : Train neural networks on existing datasets (e.g., absorption spectra, reaction outcomes) to predict untested derivatives. Validate predictions with high-throughput screening (HTS) assays. Use SHAP (SHapley Additive exPlanations) values to interpret model decisions and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
